molecular formula C11H22O2 B1583175 3,5,5-Trimethylhexyl acetate CAS No. 58430-94-7

3,5,5-Trimethylhexyl acetate

Cat. No.: B1583175
CAS No.: 58430-94-7
M. Wt: 186.29 g/mol
InChI Key: DGKXDLCVQSQVBC-UHFFFAOYSA-N
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Scientific Research Applications

3,5,5-Trimethylhexyl acetate has several scientific research applications:

Preparation Methods

3,5,5-Trimethylhexyl acetate is prepared from diisobutene through the oxo synthesis process, followed by hydrogenation to the alcohol and subsequent acetylation . The synthetic route involves the following steps:

Chemical Reactions Analysis

3,5,5-Trimethylhexyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 3,5,5-trimethylhexanol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of this compound can yield the corresponding alcohol, 3,5,5-trimethylhexanol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are 3,5,5-trimethylhexanol, acetic acid, and various oxidized derivatives.

Mechanism of Action

The mechanism of action of 3,5,5-trimethylhexyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its woody, fruity odor. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its chemical properties enable it to participate in various biochemical reactions, influencing its effects in biological systems.

Comparison with Similar Compounds

3,5,5-Trimethylhexyl acetate can be compared with other similar compounds, such as:

    Isononyl acetate: Similar in structure and odor profile, but with slight differences in molecular weight and boiling point.

    3,5,5-Trimethyl-1-hexanol acetate: Another ester with a similar structure but different functional groups.

    Acetic acid esters: A broader category of compounds with varying alkyl groups, each having unique properties and applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts its characteristic odor and chemical reactivity, making it valuable in both scientific research and industrial applications .

Properties

IUPAC Name

3,5,5-trimethylhexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-9(8-11(3,4)5)6-7-13-10(2)12/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKXDLCVQSQVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041270
Record name 3,5,5-Trimethylhexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Hexanol, 3,5,5-trimethyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

58430-94-7
Record name 3,5,5-Trimethylhexyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58430-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,5-Trimethylhexyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058430947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanol, 3,5,5-trimethyl-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5,5-Trimethylhexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-trimethylhexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5,5-TRIMETHYLHEXYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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